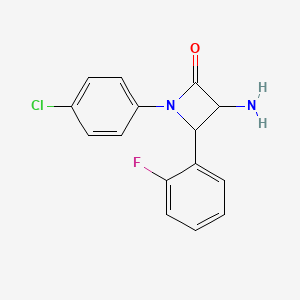

3-Amino-1-(4-chlorophenyl)-4-(2-fluorophenyl)azetidin-2-one

Description

3-Amino-1-(4-chlorophenyl)-4-(2-fluorophenyl)azetidin-2-one is a β-lactam derivative characterized by a four-membered azetidinone ring. Its structure includes a 4-chlorophenyl group at position 1 and a 2-fluorophenyl group at position 4, with an amino substituent at position 3 (Figure 1). The compound has a molecular formula of C₁₅H₁₂ClFN₂O and a molecular weight of 290.72 g/mol . β-Lactams are of significant interest due to their biological activity, particularly in antimicrobial and antiproliferative contexts.

Properties

Molecular Formula |

C15H12ClFN2O |

|---|---|

Molecular Weight |

290.72 g/mol |

IUPAC Name |

3-amino-1-(4-chlorophenyl)-4-(2-fluorophenyl)azetidin-2-one |

InChI |

InChI=1S/C15H12ClFN2O/c16-9-5-7-10(8-6-9)19-14(13(18)15(19)20)11-3-1-2-4-12(11)17/h1-8,13-14H,18H2 |

InChI Key |

XBPBJCHOWUXGAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(C(=O)N2C3=CC=C(C=C3)Cl)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-chlorophenyl)-4-(2-fluorophenyl)azetidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted benzaldehydes and amines.

Formation of Azetidinone Ring: The key step involves the formation of the azetidinone ring, which can be achieved through cyclization reactions. Common methods include the Staudinger reaction, which involves the reaction of an imine with a ketene.

Reaction Conditions: The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine. The reaction is typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This may include the use of continuous flow reactors, efficient purification techniques, and cost-effective starting materials.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-chlorophenyl)-4-(2-fluorophenyl)azetidin-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The azetidinone ring can be reduced to form corresponding amines.

Substitution: Halogen atoms on the phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-chlorophenyl)-4-(2-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Substituent Position and Bioactivity: The target compound’s 2-fluorophenyl group at position 4 distinguishes it from analogs like 3-Amino-4-(4-Cl-phenyl)-1-(4-F-phenyl)azetidin-2-one, where fluorine and chlorine are swapped . Compounds with bulky substituents (e.g., benzyl in ) may exhibit enhanced lipophilicity, influencing membrane permeability and pharmacokinetics.

Functional Group Impact :

- Methoxy and allyl groups (e.g., in ) introduce steric and electronic effects, correlating with antiproliferative activity in cancer cell lines.

- Dual chloro substituents (as in ) are associated with tubulin-destabilizing effects, suggesting that halogen placement is critical for targeting cytoskeletal proteins.

Comparative Yields and Conditions:

- 1-(p-Acetylphenyl)-3-Cl-4-(4-Cl-phenyl)azetidin-2-one was synthesized in a two-step process with a yield of ~40% .

- 3-Allyl-4-(4-MeO-phenyl)-1-phenylazetidin-2-one achieved a 40% yield using 4-pentenoyl chloride and (4-methoxybenzylidene)(phenyl)amine .

- Yields for β-lactams are generally moderate (30–40%), highlighting challenges in stereochemical control and side reactions.

Biological Activity

3-Amino-1-(4-chlorophenyl)-4-(2-fluorophenyl)azetidin-2-one is a novel compound belonging to the azetidinone family, characterized by its unique four-membered lactam ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antibacterial properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form.

Anticancer Properties

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, studies have shown that compounds within the azetidinone class can disrupt tubulin polymerization, a crucial process for cancer cell proliferation. The mechanism of action typically involves binding at the colchicine site on tubulin, leading to cellular apoptosis and cell cycle arrest.

Case Study: MCF-7 Breast Cancer Cells

One pivotal study examined the effects of related azetidinones on MCF-7 breast cancer cells. The results demonstrated that these compounds exhibited IC50 values ranging from 10 to 33 nM, indicating potent antiproliferative activity comparable to established agents like Combretastatin A-4 (CA-4) . The study utilized flow cytometry and confocal microscopy to confirm that treatment with these compounds led to G2/M phase arrest and significant alterations in microtubule organization.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. Preliminary tests against various Gram-positive and Gram-negative bacteria indicated moderate to high efficacy. The presence of halogen atoms in its structure may enhance its interaction with bacterial membranes or specific targets within bacterial cells.

Table: Biological Activity Summary

Mechanistic Insights

The biological activity of this compound can be attributed to several key structural features:

- Amino Group : Facilitates hydrogen bonding with biological targets.

- Chlorine Atom : Enhances hydrophobic interactions and may influence receptor binding.

- Fluorine Atom : Modifies electronic properties, potentially increasing reactivity and selectivity towards targets.

These interactions are critical for the compound's ability to modulate enzyme activities and disrupt cellular processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.